2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and have been studied for their pharmacological properties.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Uniqueness
What sets 2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C23H22BrN3OS |
---|---|
Molecular Weight |
468.4g/mol |
IUPAC Name |
2-amino-4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C23H22BrN3OS/c1-14-15(13-28-20-10-6-5-8-18(20)24)11-21(29-14)22-16-7-3-2-4-9-19(16)27-23(26)17(22)12-25/h5-6,8,10-11H,2-4,7,9,13H2,1H3,(H2,26,27) |
InChI Key |
VBGFCFKCNSZFGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N)COC4=CC=CC=C4Br |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C(=NC3=C2CCCCC3)N)C#N)COC4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.